molecular formula C13H12FNO B13617273 3-(4-Fluorophenyl)-5-methoxyaniline

3-(4-Fluorophenyl)-5-methoxyaniline

Cat. No.: B13617273
M. Wt: 217.24 g/mol
InChI Key: FBRIJPXGYNDQRW-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methoxyaniline is a substituted aniline derivative featuring a fluorine atom at the para position of one aromatic ring and a methoxy group at the meta position of the adjacent aromatic amine.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-methoxyaniline

InChI

InChI=1S/C13H12FNO/c1-16-13-7-10(6-12(15)8-13)9-2-4-11(14)5-3-9/h2-8H,15H2,1H3

InChI Key

FBRIJPXGYNDQRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

    Reduction: The nitro group in 4-fluoro-3-nitroaniline is reduced to an amino group, yielding 4-fluoro-3-aminophenylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methoxyaniline depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. For example, it could act as an inhibitor of certain kinases or proteases.

    Chemical Reactivity: The presence of the fluorophenyl and methoxy groups can influence its reactivity, making it a useful intermediate in various synthetic pathways.

Comparison with Similar Compounds

Chalcone Derivatives with 4-Fluorophenyl Substitutions

Chalcones containing 4-fluorophenyl groups (e.g., compounds 2j , 2n , and 2p from ) exhibit structure-activity relationships (SAR) relevant to substituent electronegativity and positioning:

Compound Ring A Substitutions Ring B Substitutions IC50 (μM)
Cardamonin (Cluster 5) Ortho, para hydroxyl; no iodine No substitution 4.35
2j (Cluster 6) Para-bromo, meta-iodo, ortho-OH Para-fluoro 4.703
2n (Cluster 6) Para-methoxy, meta-iodo, ortho-OH Para-fluoro 25.07
2p (Cluster 6) Para-methoxy, meta-iodo, ortho-OH Para-methoxy 70.79

Key Findings :

  • Electronegativity Effects : Fluorine (high electronegativity) at the para position of Ring B (as in 2j and 2n ) correlates with lower IC50 values compared to methoxy-substituted analogs (e.g., 2p ) .
  • Ring A Modifications : Substituting bromine (in 2j ) with methoxy (in 2n ) reduces inhibitory potency, highlighting the importance of electron-withdrawing groups for activity .

Pyrazole Derivatives with Fluorophenyl Groups

describes pyrazole derivatives synthesized from fluorophenyl-containing chalcones. For example:

  • Compound 1 : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.
  • Compound 4 : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one.

Structural Insights :

  • The dihedral angles between the pyrazole and fluorophenyl rings range from 4.64° to 10.53° , indicating near-planar conformations that may enhance π-π stacking in biological targets .
  • The methoxy group in 3-(4-Fluorophenyl)-5-methoxyaniline could similarly influence planarity and intermolecular interactions.

Sulfonamide and Sulfonyl Analogs

and highlight sulfonamide derivatives like 3-(4-chlorobenzenesulfonyl)-5-methoxyaniline (CAS: 832739-83-0), which differs from the target compound by replacing the fluorophenyl group with a chlorobenzenesulfonyl moiety.

Comparison :

  • Biological Relevance : Sulfonamides are common in pharmaceuticals (e.g., antibiotics), whereas fluorophenyl groups are often used to enhance metabolic stability .

Substituted Anilines

lists 3-fluoro-4-methoxyaniline (CAS: 366-99-4), an isomer of the target compound with fluorine at the meta position.

Property This compound 3-Fluoro-4-methoxyaniline
Substituent Positions Fluorine (para), methoxy (meta) Fluorine (meta), methoxy (para)
Electronic Effects Balanced EW/ED groups Similar but altered spatial arrangement
Potential Applications Likely intermediate for drug synthesis Reported as a reagent in organic synthesis

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